(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
The compound “(E)-3-(2-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyrroloquinazolinone core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the nitrogen atoms in the ring could potentially allow for hydrogen bonding interactions .Scientific Research Applications
Antitubercular Activity
Research on substituted quinazolines, including benz[h]quinazolines and benzo[g]indazoles, has demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds, evaluated for their efficacy, showed promising results, highlighting the potential of quinazolinone derivatives in addressing tuberculosis, a major global health issue (Maurya et al., 2013).
Antioxidant Properties
Quinazolin derivatives have also been studied for their antioxidant capabilities. Synthesized compounds demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO) radicals, surpassing common antioxidants like ascorbic acid in efficacy. This suggests the potential of quinazolinone derivatives in contributing to antioxidant research and their application in managing oxidative stress-related conditions (Al-azawi, 2016).
Anti-inflammatory Activity
Fluorine-substituted quinazolinone derivatives have been synthesized and shown to exhibit potential anti-inflammatory effects. Studies involving these compounds revealed an inhibitory effect on LPS-induced NO secretion, suggesting their utility in the development of new anti-inflammatory agents (Sun et al., 2019).
Biodistribution and Tumor Targeting
The biodistribution of radiolabeled quinazolinone derivatives has been explored in tumor-bearing mice, providing insights into the potential of these compounds in developing radiopharmaceuticals for cancer diagnosis or therapy. The studies focused on optimizing labeling conditions and evaluating tumor uptake, indicating the role of quinazolinone derivatives in targeting tumor cells (Al-Salahi et al., 2018).
Breast Cancer Inhibition
Quinazolinone derivatives have also been investigated for their role in inhibiting breast cancer cell growth. Research indicates that certain compounds within this class can effectively inhibit cell proliferation and induce apoptosis in cancer cells, without affecting normal breast epithelial cells. This suggests their potential as therapeutic agents in breast cancer treatment (Rizza et al., 2016).
Mechanism of Action
Target of Action
The compound belongs to the class of quinoxalinones . Compounds in this class often exhibit diverse biological activities and chemical properties . They may interact with various targets in the body, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of quinoxalinones can vary greatly depending on their specific structure and the target they interact with. Some quinoxalinones, for example, inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial viability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Some quinoxalinones have been found to have anticancer properties , but it’s unclear if this specific compound has similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3E)-3-[(2-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-17-9-5-2-6-13(17)12-14-10-11-21-16-8-4-3-7-15(16)19(22)20-18(14)21/h2-9,12H,10-11H2,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULICNYIDLNCPR-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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